8-Chloro-2-phenylquinoline

Übersicht

Beschreibung

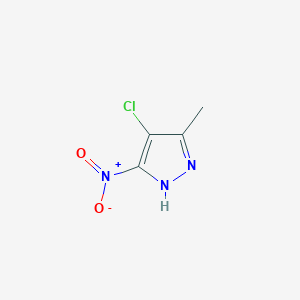

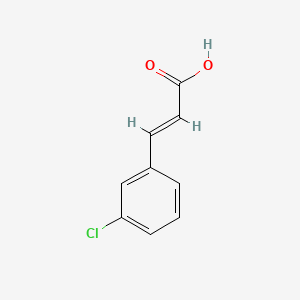

8-Chloro-2-phenylquinoline is a chemical compound with the molecular formula C15H10ClN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine ring, which is characteristic of quinoline compounds . The presence of a chlorine atom at the 8th position and a phenyl group at the 2nd position differentiates it from other quinoline derivatives .Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions. They exhibit reactivity similar to benzene and pyridine ring systems, undergoing both nucleophilic and electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

8-Chloro-2-phenylquinoline has shown significant potential in antitumor applications. A notable study by Atwell et al. (1988) discussed the synthesis of isomeric phenylquinoline-8-carboxamides, including 2-phenylquinoline derivatives, which demonstrated intercalative binding with DNA. This property enabled them to exhibit antitumor activity, particularly in leukemia and solid-tumor assays (Atwell, Bos, Baguley, & Denny, 1988).

Antibacterial and Antifungal Properties

Sarveswari and Vijayakumar (2016) conducted research on derivatives of 2-methyl-4-phenylquinolin, including chloro substituted variants, which were synthesized using microwave-assisted synthesis. These compounds were tested against various bacterial and fungal organisms, demonstrating notable antimicrobial activities (Sarveswari & Vijayakumar, 2016).

Synthetic Applications

Srivastava, Neelima, and Bhaduri (1987) provided examples of synthetic applications of chloroquinolines, including 2-chloro-3-formylquinoline, showcasing its versatility in the synthesis of novel compounds (Srivastava, Neelima, & Bhaduri, 1987).

Antiplatelet Agents

Ko et al. (2001) synthesized 4-alkoxy derivatives of 2-phenylquinoline, which demonstrated potent antiplatelet activity. These compounds, including variants like 5-ethyl-4-methoxy-2-phenylquinoline, were found to be significantly more active than traditional antiplatelet agents like indomethacin (Ko, Hour, Lien, Teng, Lee, Kuo, & Huang, 2001).

Antiproliferative Effects

Chen et al. (2006) synthesized and evaluated 4-anilino-8-methoxy-2-phenylquinoline derivatives for their antiproliferative effects. These compounds exhibited significant activity against various cancer cell lines, indicating their potential as antimitotic agents (Yeh‐long Chen et al., 2006).

Ethylene Polymerization

Sun et al. (2010) discussed the use of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides in ethylene polymerization. These complexes demonstrated high catalytic activities, making them valuable in industrial applications (Sun, Liu, Zhang, Zeng, Wang, Liang, 2010).

DNA-Intercalating Agents

Further exploring antitumor applications, Atwell et al. (1989) synthesized a series of phenyl-substituted derivatives, including 2-phenylquinoline-8-carboxamides. These compounds displayed intercalative binding with DNA and showed significant in vivo solid tumor activity (Atwell, Baguley, & Denny, 1989).

Crystallographic Studies

Khan et al. (2010) conducted crystallographic studies on chloroquinoline derivatives, providing insights into the molecular structure and interactions of these compounds (Khan, Hathwar, Kumar, Kushwaha, & Akkurt, 2010).

Antioxidant and Anti-diabetic Properties

Murugavel et al. (2017) synthesized novel chloroquinoline derivatives and evaluated their antioxidant and anti-diabetic properties. Their findings indicated that these compounds might serve as promising agents in managing diabetes and oxidative stress (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

Zukünftige Richtungen

Quinoline derivatives, including 8-Chloro-2-phenylquinoline, have shown potential in various fields such as medicinal chemistry, due to their broad spectrum of bioactivity . Future research could focus on exploring the biological activities of this compound and its potential applications in drug development .

Wirkmechanismus

Target of Action

8-Chloro-2-phenylquinoline is a derivative of quinoline, a class of compounds known to have a wide range of biological and pharmacological activities . The primary targets of quinolines are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA synthesis, making them effective targets for antimicrobial agents .

Mode of Action

Quinolines inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, a crucial process for DNA replication and transcription . As a result, the bacterial cell cannot replicate or express its genes properly, leading to cell death .

Biochemical Pathways

The inhibition of gyrase and topoisomerase IV enzymes disrupts the DNA supercoiling process, which is part of the DNA replication and transcription pathways . This disruption prevents the bacteria from replicating its DNA and expressing its genes, leading to cell death .

Pharmacokinetics

These properties suggest that this compound may also exhibit similar pharmacokinetic characteristics .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By blocking the DNA supercoiling process, the compound prevents the bacteria from replicating and expressing its genes, leading to bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or substances in the environment could potentially interact with this compound, altering its effectiveness .

Biochemische Analyse

Biochemical Properties

8-Chloro-2-phenylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, it affects the expression of certain genes, thereby altering cellular functions such as proliferation, differentiation, and apoptosis. These cellular effects highlight the compound’s potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It binds to specific enzymes, inhibiting or activating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, it can interact with DNA and RNA, affecting gene expression and transcriptional regulation. These molecular interactions are critical for understanding the compound’s mechanism of action and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of temporal effects in understanding its overall impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects in clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. It can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions. Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications. Additionally, the localization of this compound can affect its interactions with other biomolecules, further influencing its biochemical properties .

Eigenschaften

IUPAC Name |

8-chloro-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGJUCPERSZNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601445 | |

| Record name | 8-Chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745064-23-7 | |

| Record name | 8-Chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)